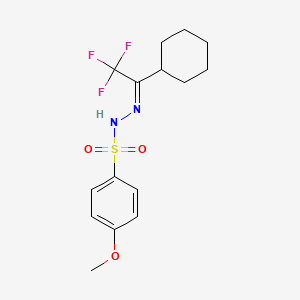![molecular formula C17H20N2O2S B5587506 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)
1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from acetoacetic esters or equivalent precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been prepared in three steps from corresponding acetoacetic esters, utilized as reagents for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). These methodologies might be adaptable for synthesizing the compound by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction analysis. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was determined, revealing details about the arrangement of atoms and molecular conformation (Moser, Bertolasi, & Vaughan, 2005). Such analyses are crucial for understanding the 3D structure of the target compound.
Chemical Reactions and Properties
Chemical reactions involving related compounds typically include cyclocondensations, substitutions, and other transformations that enable the synthesis of diverse heterocyclic structures. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones through the Biginelli reaction demonstrates the versatility of pyrimidinyl-based compounds in chemical synthesis (Rajack et al., 2013). These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A novel series of pyrimidinone derivatives, including compounds structurally related to 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone, have been synthesized and characterized. These derivatives have been explored for their potential in various fields of chemistry and biology. For instance, the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of pyrimidinone derivatives in chemical synthesis, providing a foundation for further exploration of their applications in medicinal chemistry and drug design (Bonacorso et al., 2003).
Supramolecular Chemistry and Binding Studies
Pyrimidinone derivatives have been utilized in studies focusing on their binding abilities and interactions with metal ions and human serum proteins. For example, the complexation of pyrimidinones with vanadium(IV) oxide demonstrates their potential in the development of new therapeutic agents, revealing their binding affinity towards human plasma proteins such as transferrin and albumin (Gonçalves et al., 2013). This research provides insights into the transport mechanisms of these complexes in the bloodstream, highlighting the significance of protein binding in the pharmacokinetics of potential drug candidates.
Heterocyclic Chemistry and Drug Synthesis
The chemical versatility of pyrimidinone derivatives extends to the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in the development of new pharmaceuticals. The synthesis of diheteroaryl thienothiophene derivatives, including bis-pyrimidine and bis-pyrazole derivatives, illustrates the role of pyrimidinone derivatives in creating novel compounds with potential biological activities (Mabkhot et al., 2011).
Supramolecular Assemblies and Dimerization
Pyrimidinone derivatives exhibit strong dimerization capabilities through hydrogen bonding, which is crucial for the construction of supramolecular assemblies. Such properties are explored for developing novel materials and understanding the principles of molecular recognition and self-assembly. The strong dimerization of ureidopyrimidones, for example, underscores their potential as building blocks in supramolecular chemistry (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-ethoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-21-16-7-6-14(13(4)20)9-15(16)10-22-17-18-11(2)8-12(3)19-17/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKCGOPCOMKYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-ethoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

